[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](8-methyloctahydroquinolin-1(2H)-yl)methanone
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Overview
Description
1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-8-METHYL-DECAHYDROQUINOLINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-8-METHYL-DECAHYDROQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of aminopyrazoles with various carbonyl compounds, followed by cyclization and functional group modifications . Industrial production methods often employ catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-8-METHYL-DECAHYDROQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:
- 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Compared to these compounds, 1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-8-METHYL-DECAHYDROQUINOLINE exhibits unique properties, such as higher potency and selectivity for certain biological targets .
Properties
Molecular Formula |
C26H29F3N4O3 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C26H29F3N4O3/c1-15-6-4-7-16-8-5-11-32(24(15)16)25(34)19-14-23-30-18(13-22(26(27,28)29)33(23)31-19)17-9-10-20(35-2)21(12-17)36-3/h9-10,12-16,24H,4-8,11H2,1-3H3 |
InChI Key |
MVXRICBXNGPHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1N(CCC2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC(=C(C=C5)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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